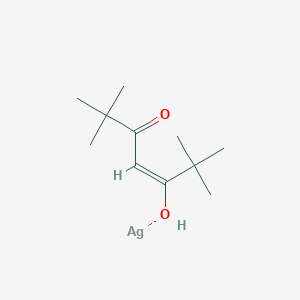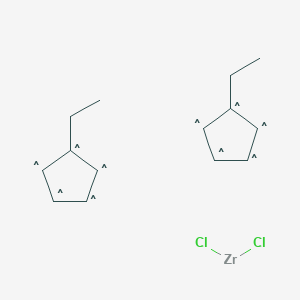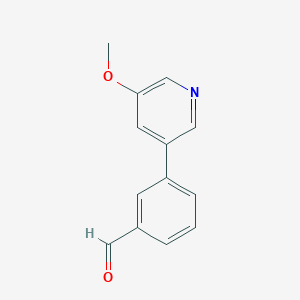![molecular formula C13H9Cl2NO2 B6356988 1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95% CAS No. 1546175-34-1](/img/structure/B6356988.png)
1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95% (abbreviated as 1-6-2,5-DC-P-E) is an organic compound that has been used in a variety of scientific research applications. It is a type of phenoxy-pyridine derivative, and is composed of a phenoxy group, a pyridine ring, and an ethanone moiety. This compound has a wide range of applications in the fields of chemistry, biology, and medicine, due to its unique properties.
Applications De Recherche Scientifique
1-6-2,5-DC-P-E has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of novel heterocyclic compounds, such as 2,4,6-tri-substituted pyridines and pyrimidines. It has also been used as a reagent for the synthesis of various organometallic compounds, such as palladium complexes. In addition, 1-6-2,5-DC-P-E has been used in the synthesis of various heterocyclic compounds, such as indoles, oxazoles, and thiazoles.
Mécanisme D'action
The mechanism of action of 1-6-2,5-DC-P-E is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various heterocyclic compounds. It is believed that the compound forms a complex with the reactants, which then undergoes a series of reactions to yield the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-6-2,5-DC-P-E have not been extensively studied. However, it has been shown to have some effects on the human body. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitter serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
1-6-2,5-DC-P-E has a number of advantages and limitations for lab experiments. One of the main advantages of using this compound is its low cost and availability. In addition, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using this compound. It is a relatively unstable compound and can be easily degraded by light and oxygen. In addition, it has a low solubility in water, which can limit its use in certain reactions.
Orientations Futures
1-6-2,5-DC-P-E has a number of potential future directions. One potential future direction is the use of this compound in the synthesis of novel heterocyclic compounds. It could also be used in the synthesis of various organometallic compounds, such as palladium complexes. In addition, it could be used in the synthesis of various heterocyclic compounds, such as indoles, oxazoles, and thiazoles. Finally, it could be used as a substrate in the synthesis of various drugs and pharmaceuticals.
Méthodes De Synthèse
1-6-2,5-DC-P-E is synthesized through a two-step process. The first step involves the reaction of 2,5-dichlorophenol with ethyl chloroformate in the presence of N,N-dimethylformamide, which yields an intermediate compound. The second step involves the reaction of the intermediate compound with pyridine in the presence of a base, such as sodium hydroxide, which yields 1-6-2,5-DC-P-E.
Propriétés
IUPAC Name |
1-[6-(2,5-dichlorophenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c1-8(17)9-2-5-13(16-7-9)18-12-6-10(14)3-4-11(12)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLXSHAWZULOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

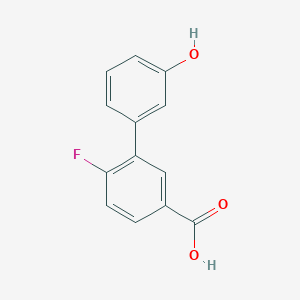

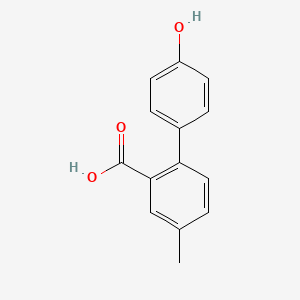
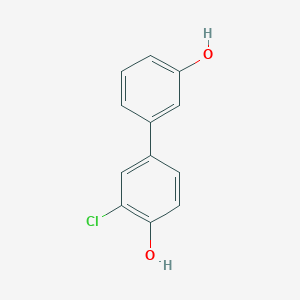
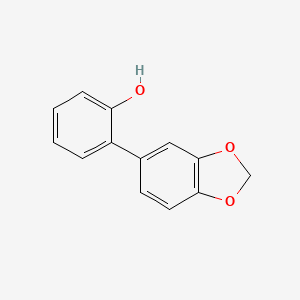
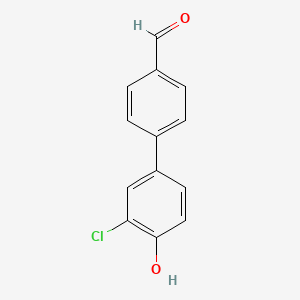

![[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98%](/img/structure/B6356947.png)
